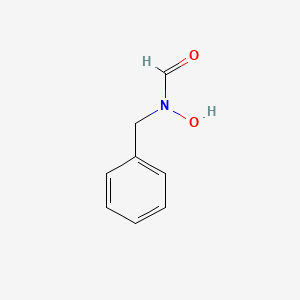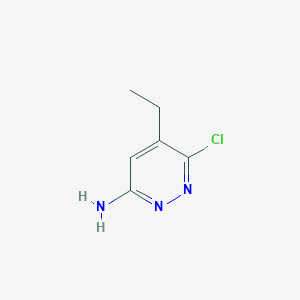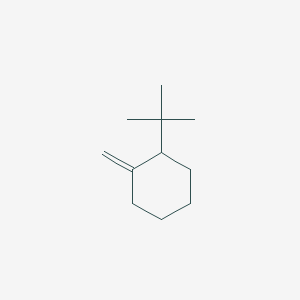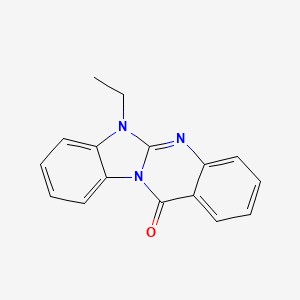
benzyl-(N-hydroxy)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
benzyl-(N-hydroxy)formamide is an organic compound with the molecular formula C8H9NO2 It is a member of the formamide family, characterized by the presence of a formyl group attached to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzyl-(N-hydroxy)formamide involves the selective N-formylation of N-hydroxylamines. This process typically includes reacting N-hydroxylamine with 2,2,2-trifluoroethylformate in an optionally buffered solvent. The reaction is conducted at temperatures ranging from 50°C to 70°C . Another method involves the oximation of hydroxylamine hydrochloride followed by reduction with sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
benzyl-(N-hydroxy)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
科学的研究の応用
benzyl-(N-hydroxy)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of benzyl-(N-hydroxy)formamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it forms a chelate with the zinc ion in the active site of metalloproteinases, thereby inhibiting their activity . This interaction is crucial for its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds to benzyl-(N-hydroxy)formamide include other N-hydroxyformamides and N-hydroxylamines. These compounds share similar structural features but differ in their specific functional groups and substituents.
Uniqueness
This compound is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.
特性
CAS番号 |
31335-70-3 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
N-benzyl-N-hydroxyformamide |
InChI |
InChI=1S/C8H9NO2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2 |
InChIキー |
DTDVWUSGUXOBQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(C=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl-](/img/structure/B8649093.png)



![Methyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8649120.png)




![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8649161.png)


![4-[(4-Ethyl-1-piperazinyl)methyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B8649190.png)
![N-(3-bromophenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8649198.png)
